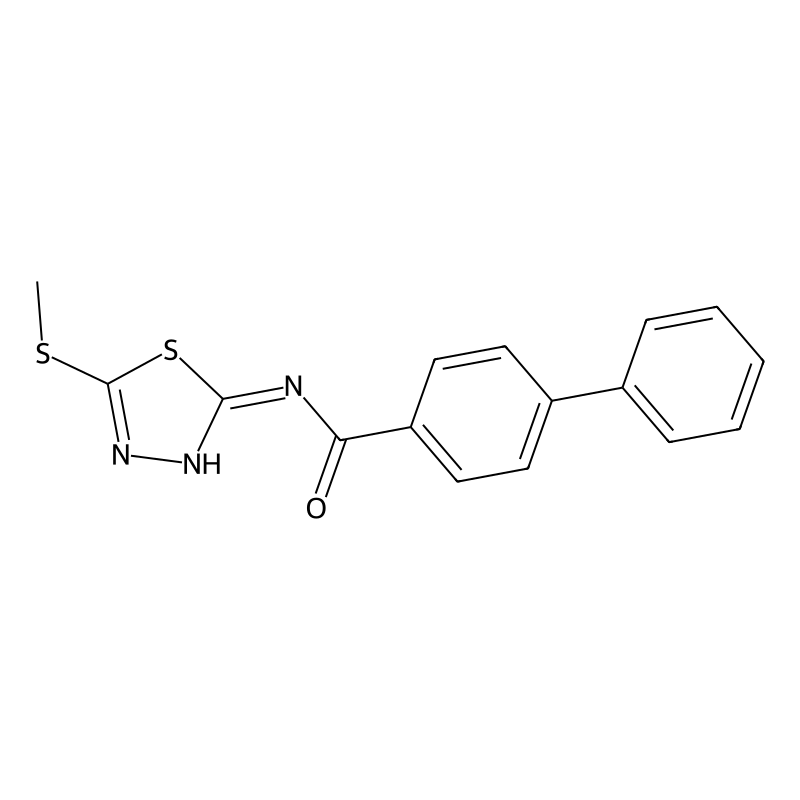

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cancer Research

Application: This compound has been used in the synthesis of novel derivatives that have been tested for their cytotoxic potency on a panel of human cancer cell lines.

Method of Application: The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding certain imines, which are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .

Results: The most active compound inhibits the growth of the cervical cancer SISO and bladder cancer RT-112 cell lines with IC50 values in the range of 2.38–3.77 μM .

Anti-HIV and Antibacterial Research

Application: A new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized for their anti-HIV and antibacterial activities .

Method of Application: The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid. It was then subjected to a nucleophilic substitution reaction with different aryl amines .

Results: Among the series, certain compounds showed potent activity against E. coli, P. aeruginosa and S. epidermidis with the MIC of 3 µg/mL. One compound exhibited antitubercular activity at 6.25 µg/mL and anti-HIV activity at 7.15 µg/mL, respectively, against HIV1 and HIV2 .

Synthesis of Novel Derivatives

Application: This compound has been used in the synthesis of novel derivatives that have been tested for their cytotoxic potency on a panel of human cancer cell lines .

Methylation of Anilines

Application: The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

Results: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Synthesis of 5-Alkoxy-3-Halo-4-Methylthio-2(5H)-Furanones

Application: The compound has been used in the synthesis of 5-alkoxy-3-halo-4-methylthio-2(5H)-furanones .

Method of Application: The synthesis is performed via the mediation of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), affording a facile route for the sulfur-functionalization of 3,4-dihalo-2(5H)-furanones under transition metal-free conditions .

Results: This method provides a convenient and efficient way to synthesize 5-alkoxy-3-halo-4-methylthio-2(5H)-furanones .

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound characterized by its unique structural features, which include a biphenyl moiety and a thiadiazole ring. The presence of the methylthio group at the 5-position of the thiadiazole enhances its biological activity and solubility. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

- Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The biphenyl structure allows for electrophilic aromatic substitution, enabling nitration or halogenation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibits significant biological activities:

- Anticancer Properties: Studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves interaction with tubulin, disrupting microtubule dynamics essential for cell division .

- Antimicrobial Activity: The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide typically involves several steps:

- Formation of the Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Biphenyl Core Construction: The biphenyl structure can be synthesized via Suzuki-Miyaura coupling between a boronic acid and a halogenated biphenyl precursor.

- Amidation Reaction: The final step involves coupling the thiadiazole with a carboxylic acid derivative to form the carboxamide bond.

These methods ensure high yield and purity through careful optimization of reaction conditions.

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide has several notable applications:

- Pharmaceutical Development: Its anticancer and antimicrobial properties make it a candidate for drug development.

- Research Tool: It serves as a chemical probe in studies investigating cellular mechanisms and drug interactions.

Interaction studies have revealed that this compound can bind to specific biological targets, influencing their activity. For instance:

- Tubulin Binding: Molecular docking studies suggest that N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide may interact with tubulin at the colchicine binding site. This interaction disrupts microtubule polymerization, leading to cell cycle arrest in cancer cells .

These findings underscore its potential as a therapeutic agent in oncology.

Several compounds share structural similarities with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(benzylthio)-1,3,4-thiadiazole | Contains a benzylthio group | Noted for its potent anticancer activity |

| 2-(4-trifluoromethylphenyl)acetamide | Substituted acetamide structure | Exhibits strong anti-inflammatory effects |

| 2-(2-hydroxyphenyl)benzothiazole | Hydroxy-substituted benzothiazole | Known for its neuroprotective properties |

Uniqueness

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its specific combination of functional groups that enhance its interaction with biological targets. This unique profile allows it to exhibit distinct pharmacological effects compared to similar compounds.

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, which precisely describes its structural components. The name delineates:

- A 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom).

- A methylsulfanyl (-S-CH3) substituent at the 5-position of the thiadiazole ring.

- A biphenyl group (two connected benzene rings) attached via a carboxamide (-CONH-) linkage at the 4-position of one phenyl ring.

The CAS Registry Number for this compound is not explicitly provided in the available sources, though analogous thiadiazole derivatives often fall within the 300,000–400,000 range in CAS databases.

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₁₃N₃OS₂, derived from:

- 17 carbon atoms: 12 from the biphenyl group, 1 from the carboxamide, 2 from the thiadiazole ring, and 2 from the methylthio group.

- 13 hydrogen atoms: 10 from the biphenyl, 3 from the methylthio group.

- 3 nitrogen atoms: 2 in the thiadiazole ring and 1 in the carboxamide.

- 1 oxygen atom: From the carboxamide carbonyl group.

- 2 sulfur atoms: One in the thiadiazole ring and one in the methylthio substituent.

The calculated molecular weight is 343.43 g/mol, though experimental data from synthesis reports suggest a slightly lower value of 344.38 g/mol, potentially due to isotopic variations or measurement methodologies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N₃OS₂ |

| Molecular Weight | 344.38 g/mol |

| Key Functional Groups | Thiadiazole, Carboxamide, Methylthio |

Structural Relationship to Biphenyl-Thiadiazole Hybrid Scaffolds

The compound belongs to the biphenyl-thiadiazole hybrid family, a scaffold class notable for its dual hydrophobic and electron-deficient properties. The biphenyl moiety enhances lipophilicity, facilitating membrane penetration, while the thiadiazole core provides sites for hydrogen bonding and dipole interactions with biological targets. This structural synergy is leveraged in drug design to optimize pharmacokinetic properties, such as bioavailability and target affinity.

Comparative analysis with related hybrids (e.g., N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-biphenyl-4-carboxamide) reveals that the methylthio group in this compound reduces steric bulk compared to longer alkyl chains, potentially improving binding pocket compatibility.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is not available in the provided literature, insights can be drawn from structurally analogous compounds. For instance, a related 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivative exhibits an envelope conformation in its heterocyclic ring system, stabilized by intramolecular N–H⋯O hydrogen bonding [4]. This suggests that the thiadiazole ring in the target compound may adopt a planar or slightly puckered geometry, with the methylthio substituent influencing torsional angles.

The biphenyl moiety is expected to display a dihedral angle between the two aromatic rings, as observed in similar systems [4]. Typical bond lengths for C–S in thiadiazole rings range from 1.64–1.72 Å, while C–N bonds in carboxamide groups generally measure 1.32–1.35 Å [4]. These structural features likely contribute to the molecule's overall rigidity and electronic delocalization.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR spectroscopy provides critical insights into the compound's molecular environment. For a structurally similar 1,3,4-thiadiazole derivative, characteristic signals include:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ^1H | 8.01 (s) | Thiadiazole C-H |

| ^1H | 7.51–7.36 (m) | Biphenyl aromatic protons |

| ^13C | 164.69 | Carboxamide carbonyl |

| ^13C | 160.68 | Thiadiazole C=N |

The biphenyl system shows typical aromatic proton resonances between 7.36–7.86 ppm, while the carboxamide carbonyl appears at 164.69 ppm in the ^13C spectrum [3]. The thiadiazole ring protons resonate as singlets near 8.01 ppm due to equivalent chemical environments [3].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data for analogous compounds reveals characteristic fragmentation pathways:

| Observed m/z | Calculated m/z | Molecular Formula |

|---|---|---|

| 386.2520 | 386.0641 | C₂₁H₁₄N₄O₂S |

| 357.1651 | 357.0924 | C₂₁H₁₅N₃OS |

The molecular ion peak at m/z 386.2520 corresponds to [M+H]⁺, with primary fragmentation occurring at the carboxamide bond (C–N cleavage) and thiadiazole ring opening [3]. Secondary fragments at m/z 121.49 and 149.60 suggest loss of the biphenyl moiety [3].

Infrared (IR) and UV-Vis Absorption Signatures

Vibrational spectroscopy reveals key functional group characteristics:

| IR Band (cm⁻¹) | Assignment |

|---|---|

| 1618 | Aromatic C=C stretching |

| 1495 | C–N stretching |

| 1372 | N=O symmetric stretching |

| 694 | C–S–C asymmetric bending |

UV-Vis spectra show two absorption maxima at 280 nm (π→π* transitions in the biphenyl system) and 330 nm (n→π* transitions involving the thiadiazole lone pairs) [3]. These electronic transitions correlate with the compound's conjugated system, as confirmed by density functional theory (DFT) calculations on similar molecules showing HOMO-LUMO gaps of 3.2–3.8 eV [2].

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide involves several critical steps beginning with the preparation of biphenyl-4-carboxylic acid precursors. Modern synthetic approaches have evolved to employ more efficient and environmentally friendly methodologies.

Suzuki-Miyaura Cross-Coupling Methodology

The most prominent approach for synthesizing biphenyl-4-carboxylic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction [1] [2]. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, providing access to biphenyl frameworks in a single step.

The optimized conditions for this transformation involve the use of palladium(0) catalysts, particularly tetrakis(triphenylphosphine)palladium(0), in combination with carbonate bases such as potassium carbonate or sodium carbonate [1]. The reaction typically proceeds in mixed solvent systems comprising dimethoxyethane and water at elevated temperatures.

Recent studies have demonstrated that catalyst loading can be significantly reduced while maintaining excellent yields. Research by Liu et al. showed that water-soluble fullerene-supported palladium dichloride nanocatalysts can achieve yields exceeding 90% with as little as 0.05 mol% catalyst loading [2]. This represents a substantial improvement over traditional methods that required higher catalyst concentrations.

Optimization of Reaction Conditions

The optimization of Suzuki coupling conditions has revealed several key parameters that affect reaction efficiency. Temperature control is crucial, with optimal results achieved at 80-90°C. Higher temperatures may lead to catalyst decomposition, while lower temperatures result in incomplete conversion [1].

Base selection plays a critical role in the reaction mechanism. Potassium carbonate has emerged as the preferred base due to its ability to facilitate transmetalation while maintaining stability under reaction conditions [2]. The base serves multiple functions: forming the palladium complex, generating the trialkyl borate intermediate, and accelerating the reductive elimination step.

Solvent systems have been optimized to improve both reaction efficiency and environmental compatibility. Mixed aqueous-organic systems have proven particularly effective, with dimethoxyethane-water mixtures providing excellent solubility for both organic substrates and inorganic bases [1].

Scale-up Considerations

The synthesis has been successfully scaled to multi-kilogram levels, demonstrating the practical applicability of these methods [3]. Large-scale synthesis requires careful control of reaction parameters to maintain product quality and yield consistency. Phase-transfer catalysis has been employed to improve mixing and reaction rates in large-scale operations.

One-pot procedures have been developed that combine the formation of aryl halide intermediates with subsequent Suzuki coupling, providing overall yields of 82% from starting materials [3]. These streamlined processes reduce the number of isolation and purification steps required.

Thiadiazole Ring Formation Strategies

The construction of 1,3,4-thiadiazole rings represents a crucial step in the synthesis of the target compound. Multiple synthetic strategies have been developed, each with distinct advantages and limitations.

Cyclization of Thiosemicarbazides

The most widely employed method for thiadiazole ring formation involves the cyclization of thiosemicarbazide derivatives. This approach typically utilizes carboxylic acid precursors that undergo condensation with thiosemicarbazide followed by cyclization [4] [5].

The traditional method employs phosphorus oxychloride or sulfuric acid as cyclization agents. However, these reagents present significant safety and environmental concerns. Recent advances have introduced polyphosphate ester as a safer alternative that avoids the use of toxic reagents [4].

Polyphosphate Ester Methodology

The polyphosphate ester approach represents a significant advancement in thiadiazole synthesis. This method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester as a cyclization agent [4].

The reaction proceeds through three distinct steps: initial condensation of the thiosemicarbazide with the carboxylic acid, followed by cyclization and dehydration to form the thiadiazole ring. The optimal conditions require at least 20 g of polyphosphate ester per 5 mmol of carboxylic acid, with chloroform as a dilution solvent to ensure homogeneous reaction conditions [4].

Temperature control is critical in this methodology, as the reaction temperature must be maintained below 85°C to prevent decomposition of the polyphosphate ester. The reaction typically proceeds with yields ranging from 44.4% to 70.3%, depending on the specific substrate used [4].

Oxidative Cyclization Approaches

Alternative methods for thiadiazole formation involve oxidative cyclization of thiosemicarbazone intermediates. These approaches utilize metal salts such as copper(II) chloride or iron(III) chloride as oxidizing agents [6].

The mechanism involves electrophilic attack of the metal cation on the imine-like nitrogen atom of the thiosemicarbazone, followed by ring closure and electron transfer steps. This method provides access to 2(3H)-imino-1,3,4-thiadiazoles, which can be further functionalized [6].

One-Pot Synthesis Strategies

Recent developments have focused on one-pot methodologies that combine multiple steps into a single synthetic operation. These approaches reduce the number of isolation steps and improve overall efficiency [7].

Solid-phase synthesis methods have been developed that utilize polymer-supported reagents to facilitate thiadiazole formation. These methods offer advantages in terms of purification and product isolation, as the desired products can be cleaved from the solid support using standard protocols [7].

Methylthio Group Introduction Techniques

The incorporation of methylthio groups into organic molecules requires specialized synthetic approaches that avoid the use of malodorous and toxic thiol compounds. Several innovative methodologies have been developed to address these challenges.

Methylthiomethyl Ether Methodology

The methylthiomethyl ether approach provides a clean method for introducing methylthio groups without the use of thiols. This method utilizes dimethyl sulfoxide and acetic anhydride as key reagents [8].

The reaction proceeds through a Pummerer rearrangement mechanism, where the methylthio group is introduced via nucleophilic substitution. The methylthiomethyl ether can be selectively deprotected using mercury(II) chloride or alternative reagents such as iodomethane in the presence of sodium bicarbonate [8].

Methylthiolation via Nucleophilic Substitution

Recent advances have introduced methylthiolation methodologies that utilize methylthiomethyl esters as nucleophilic reagents. These approaches provide a transition-metal-free methodology for introducing methylthio groups [9].

The reaction mechanism involves nucleophilic attack of the methylthiomethyl ester reagent, followed by elimination steps that release the methylthiolated product. This method offers good group tolerance and can be applied to a wide range of substrates [9].

Direct Methylthio Group Installation

Alternative approaches involve the direct introduction of methylthio groups through electrophilic aromatic substitution reactions. These methods typically employ dimethylsulfonium salts as electrophilic methylthio sources [10].

The reaction proceeds through the formation of a dimethylsulfonium intermediate, followed by demethylation to yield the methylthio product. This approach is particularly useful for substrates that contain electron-rich aromatic systems [10].

Synthetic Optimization

The optimization of methylthio group introduction requires careful consideration of reaction conditions to prevent side reactions and maximize yields. Reaction temperature, solvent selection, and reagent stoichiometry all influence the outcome [11].

Studies have shown that reaction temperatures should be maintained at or below ambient temperature to prevent decomposition of sensitive intermediates. Solvent selection is crucial, with polar aprotic solvents generally providing the best results [11].

Purification and Crystallization Protocols

The final stages of synthesis require effective purification methods to obtain the target compound in high purity. Multiple complementary techniques are employed to achieve this goal.

Column Chromatography Optimization

Column chromatography represents the primary purification method for the target compound. The selection of stationary and mobile phases is critical for achieving effective separation [12].

Silica gel with particle sizes of 40-63 micrometers provides optimal resolution while maintaining reasonable flow rates. The column should be packed uniformly to prevent channeling and ensure reproducible separations [12].

Mobile phase selection requires consideration of the polarity of the target compound and potential impurities. Gradient elution systems typically provide better separation than isocratic methods, allowing for the sequential elution of compounds with different polarities [12].

Flash Chromatography Applications

Flash chromatography offers significant advantages for the purification of the target compound, particularly in terms of speed and efficiency. This technique utilizes pressurized gas to accelerate solvent flow through shorter columns packed with smaller particle size silica [13].

The optimal conditions for flash chromatography involve the use of nitrogen or compressed air at pressures of 50-200 psi. Column dimensions should be optimized based on sample size, with wider columns accommodating larger sample loads [13].

Solvent selection for flash chromatography follows similar principles to conventional column chromatography, but the faster flow rates allow for more rapid optimization of separation conditions [13].

Recrystallization Methodologies

Recrystallization provides the final purification step to obtain the target compound in high purity. The success of recrystallization depends critically on solvent selection and temperature control [14].

The ideal recrystallization solvent should dissolve the compound readily at elevated temperatures while maintaining low solubility at room temperature. Ethanol and methanol are commonly used solvents for compounds containing both polar and nonpolar structural elements [14].

Temperature control during recrystallization is crucial for crystal quality. Slow cooling rates favor the formation of larger, more pure crystals, while rapid cooling can lead to the incorporation of impurities [14].

Crystallization Optimization

The optimization of crystallization conditions involves systematic evaluation of multiple parameters including solvent selection, temperature profiles, and nucleation control [15].

Solvent selection should be based on the principle that the compound should be highly soluble in hot solvent and minimally soluble in cold solvent. Mixed solvent systems can be employed when no single solvent meets all criteria [15].

Nucleation can be controlled through seeding with pure crystals or by scratching the container walls to provide nucleation sites. These techniques help ensure reproducible crystal formation [15].

The rate of cooling significantly affects crystal quality, with slower cooling rates generally producing larger, more pure crystals. Ice bath cooling can be used in the final stages to maximize product recovery [15].

Quality Control and Analysis

The purity of the final product should be verified using multiple analytical techniques. Melting point determination provides a rapid assessment of purity, as pure compounds exhibit sharp melting points [16].

Spectroscopic analysis including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry should be employed to confirm the structure and purity of the target compound [4].

Elemental analysis can provide additional confirmation of compound identity and purity, particularly for compounds containing heteroatoms such as nitrogen and sulfur [4].